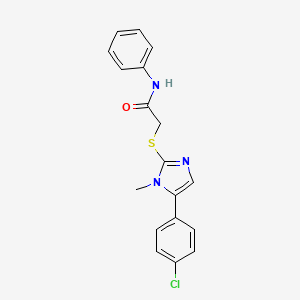

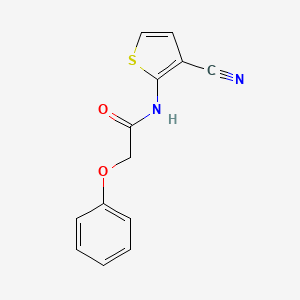

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazole, which is a planar 5-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms . The presence of the chlorophenyl group suggests that the compound might have some biological activity, as chlorophenyl groups are often seen in various pharmaceutical agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization processes or domino reactions .Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the imidazole ring and the chlorophenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications

Synthesis and Anticonvulsant Activity

- Anticonvulsant Derivatives Synthesis : A study by Aktürk et al. (2002) involved the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, noting their anticonvulsant activity against seizures induced by maximal electroshock (MES). The most active compound identified was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, highlighting the potential therapeutic applications of such compounds in managing convulsive disorders Aktürk, Z., Kılıç, F., Erol, K., & Pabuccuoglu, V. (2002).

Antibacterial and Anticancer Activities

- Antibacterial and QSAR Studies : Desai et al. (2008) synthesized and evaluated the antibacterial activity of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides against S. aureus and E. coli, demonstrating moderate to good activity. QSAR studies were also carried out, indicating the importance of substituent characteristics for antibacterial efficacy Desai, N., Shah, M., Bhavsar, A., & Saxena, A. (2008).

- Anticancer Activity : Duran and Demirayak (2012) focused on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, investigating their anticancer activities against a panel of 60 different human tumor cell lines. Some compounds exhibited reasonable activity, particularly against melanoma-type cell lines, showcasing the potential of such compounds in cancer therapy Duran, M., & Demirayak, Ş. (2012).

Molecular Docking and Antioxidant Activity

- Molecular Docking and Antioxidant Agent : A study conducted by Hossan (2020) explored the synthesis of 4-methyl-5-(phenylarylazo)thiazol-2-yl derivatives, assessing their antioxidant efficacy through molecular docking and in vitro studies. The findings suggest these compounds' potential as antioxidant agents, supported by quantum chemical calculations and experimental antioxidant activity evaluation Hossan, A. (2020).

properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c1-22-16(13-7-9-14(19)10-8-13)11-20-18(22)24-12-17(23)21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJGPZHSYKTAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2683712.png)

![5,6-Difluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2683714.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2683721.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683727.png)

![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2683729.png)

![N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2683730.png)

![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)